1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolo[2,3-b]pyridine and thiophene moieties suggests it may exhibit interesting biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
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Formation of the Pyrrolo[2,3-b]pyridine Intermediate
- Starting from commercially available pyridine derivatives, the pyrrolo[2,3-b]pyridine core can be synthesized through cyclization reactions involving amines and aldehydes under acidic or basic conditions.
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Alkylation
- The pyrrolo[2,3-b]pyridine intermediate is then alkylated with a suitable alkyl halide (e.g., 3-bromopropylamine) to introduce the propyl chain.
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Urea Formation
- The alkylated intermediate is reacted with thiophen-2-ylmethyl isocyanate to form the final urea compound. This step typically requires mild heating and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolo[2,3-b]pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
Drug Discovery: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting kinases or other enzymes.
Medicine
Industry
Materials Science: The electronic properties of the compound make it a candidate for use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its application:
Biological Targets: It may inhibit specific enzymes or receptors by binding to their active sites, disrupting normal cellular processes.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan group instead of a thiophene.
Uniqueness
Electronic Properties: The thiophene ring in 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea provides unique electronic properties that can be advantageous in materials science.
Biological Activity: The combination of pyrrolo[2,3-b]pyridine and thiophene may result in unique interactions with biological targets, offering potential therapeutic benefits not seen with similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(19-12-14-5-2-11-22-14)18-8-3-9-20-10-6-13-4-1-7-17-15(13)20/h1-2,4-7,10-11H,3,8-9,12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXOYUEFQALCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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